molecular formula C16H32O13 B12646797 d-Glucose, ether with butanediol CAS No. 100402-57-1

d-Glucose, ether with butanediol

Cat. No.: B12646797
CAS No.: 100402-57-1
M. Wt: 432.42 g/mol
InChI Key: GXCBIJJNYOYCKP-NWVPAHFOSA-N
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Description

d-Glucose, ether with butanediol, is a carbohydrate-derived ether compound where one or more hydroxyl groups of glucose are substituted with ether linkages to butanediol (a four-carbon diol). This modification alters the physicochemical properties of glucose, enhancing its solubility, thermal stability, and applicability in polymer chemistry and industrial formulations. The compound is synthesized via etherification reactions, often involving transglycosylation or nucleophilic substitution, where butanediol acts as the etherifying agent . Its structure depends on the degree of substitution (DS) and the position of the ether linkage on the glucose backbone, which critically influence its reactivity and material properties .

Properties

CAS No.

100402-57-1

Molecular Formula

C16H32O13

Molecular Weight

432.42 g/mol

IUPAC Name

butane-1,1-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11.C4H10O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-2-3-4(5)6/h3-14,17-22H,1-2H2;4-6H,2-3H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

GXCBIJJNYOYCKP-NWVPAHFOSA-N

Isomeric SMILES

CCCC(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Canonical SMILES

CCCC(O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Glucose, ether with butanediol typically involves the reaction of d-glucose with butanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and butanediol.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous process where d-glucose and butanediol are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

d-Glucose, ether with butanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ether bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

d-Glucose, ether with butanediol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular metabolism and as a model compound for carbohydrate research.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of d-Glucose, ether with butanediol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes that typically process glucose and diols. The compound may exert its effects by altering cellular metabolism, influencing enzyme activity, and interacting with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares d-Glucose, ether with butanediol, to structurally analogous glucose ethers and diol-linked derivatives:

Compound Molecular Formula Key Features Applications Reference
This compound C₁₀H₂₀O₇ Ether linkage at C6 or other positions; flexible butanediol spacer Biodegradable polymers, surfactants
d-Glucose, ether with 2,5-anhydro-d-mannitol C₁₂H₂₄O₁₁ Bicyclic ether structure; rigid sugar-alcohol backbone Drug delivery systems, hydrogels
6-O-α-D-galactopyranosyl-D-glucose C₁₂H₂₂O₁₁ Glycosidic linkage (C1–C6); natural disaccharide Food additives, prebiotics
D-Glucose ethylenedithioacetal C₈H₁₆O₅S₂ Thioacetal bridge (ethylene dithiol); sulfur-based stabilization Analytical chemistry, chelating agents

Key Findings:

  • Ether vs. Glycosidic Linkages: Unlike glycosidic bonds (e.g., in 6-O-α-D-galactopyranosyl-D-glucose), ether linkages in butanediol-glucose derivatives improve hydrolytic stability, making them suitable for high-pH environments .
  • Diol Chain Length : Butanediol’s four-carbon chain provides greater flexibility compared to ethylene glycol (two carbons) or 1,2-propanediol (three carbons), enhancing polymer elasticity in copolyesters .
  • Substitution Position : Etherification at the C6 position of glucose (as in 6-O-ether derivatives) retains reducing properties, whereas substitution at C1 or C2 blocks enzymatic recognition, as seen in ethylenedithioacetal derivatives .

Thermal and Solubility Properties

  • Thermal Stability : Butanediol-glucose ethers decompose at ~250°C, outperforming cellulose ethers (e.g., methylcellulose, which degrades at ~200°C) due to stronger C-O-C bonds .
  • Hydrophilicity : The compound’s water solubility is intermediate between hydrophilic glycerine (27.61% in dried extracts) and hydrophobic benzoylated derivatives (e.g., 3:5-di-p-toluenesulphonyl-glucose) .

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